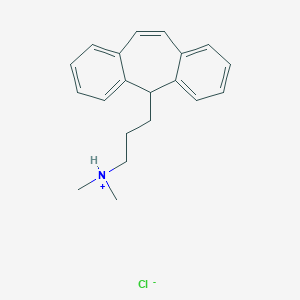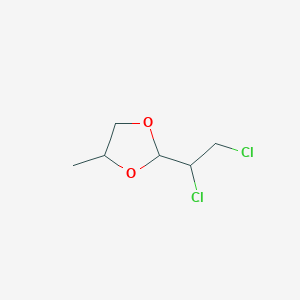
6-Methyl-1,2,3,4-tetrahydronaphthalene
Vue d'ensemble
Description
6-Methyl-1,2,3,4-tetrahydronaphthalene is a chemical compound related to tetrahydronaphthalene, which is a saturated derivative of naphthalene. It is a compound of interest due to its structural similarity to various biologically active molecules and its potential use in chemical synthesis.
Synthesis Analysis
The synthesis of derivatives of 6-methyl-1,2,3,4-tetrahydronaphthalene has been reported in several studies. For instance, the synthesis of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, which lacks vasodilation activity as a DA1-type dopamine agonist, has been described . Another study reports the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, which involves several steps including methylation, Friedel-Crafts acylation, and Birch reduction . Additionally, the synthesis of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene, an intermediate in the synthesis of bexarotene, has been achieved through halogenation and Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of 6-methyl-1,2,3,4-tetrahydronaphthalene derivatives has been studied using various spectroscopic techniques. For example, the molecular structure of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide has been determined by X-ray crystallography, revealing a "twist-boat" conformation . The molecular structure of a related compound, [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6, has also been elucidated, showing the reactivity of the compound with nucleophiles .
Chemical Reactions Analysis
The reactivity of 6-methyl-1,2,3,4-tetrahydronaphthalene derivatives has been explored in various studies. The formation of 6-methyl-1,4-dihydronaphthalene in the reaction of the p-tolyl radical with 1,3-butadiene under single-collision conditions has been investigated, highlighting a pathway for the formation of methyl-substituted aromatic hydrocarbons . Another study discusses the reactivity of 1,2,3,4-tetrahydro-1,2-dimethylidenenaphthalene, which undergoes cyclodimerization to form a complex dimer structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methyl-1,2,3,4-tetrahydronaphthalene derivatives have been characterized through various analytical methods. Conformational analysis, UV-VIS, MESP, NLO, and NMR studies of 6-methoxy-1,2,3,4-tetrahydronaphthalene have been conducted to provide insight into the vibrational assignments and conformational stability of the compound . The study of the ring pucker in dihydroaromatic epoxides, including the molecular structure of r-1-hydroxy-t-2-methyl-t,t-3,4-epoxy-1,2,3,4-tetrahydronaphthalene, has also been reported, which contributes to the understanding of the compound's conformation .
Applications De Recherche Scientifique
1. Use in the Chemical Industry 6-Methyl-1,2,3,4-tetrahydronaphthalene, also known as 6-Methyltetralin, is a chemical compound with the molecular formula C11H14 . It’s used in various applications within the chemical industry .
2. Use in Coal Liquefaction One specific application of 6-Methyl-1,2,3,4-tetrahydronaphthalene is in coal liquefaction . This process involves the conversion of coal into liquid hydrocarbons, and 6-Methyl-1,2,3,4-tetrahydronaphthalene may be used as a solvent or a reactant .
3. Use in Paints and Waxes 6-Methyl-1,2,3,4-tetrahydronaphthalene is also used as an alternative to turpentine in paints and waxes . It may provide certain desirable properties, such as improved solvency or drying time .
4. Use in Fragrances A derivative of 6-Methyl-1,2,3,4-tetrahydronaphthalene, known as 6-Acetyl-1,2,3,4-tetrahydronaphthalene, is used in the fragrance industry . It’s used in various products, including liquid detergent, concentrated fabric softener, alcoholic fine fragrances, and antiperspirants .
6. Use in Laboratory Synthesis of Hydrogen Bromide 6-Methyl-1,2,3,4-tetrahydronaphthalene is also used for the laboratory synthesis of hydrogen bromide . The reaction is facilitated by the moderated strength of the benzylic C-H bonds .
7. Use in Organic Synthesis 6-Methyl-1,2,3,4-tetrahydronaphthalene is used as an intermediate for organic synthesis . It can be used in various chemical reactions to produce other compounds .
8. Use in the Production of Dry Hydrogen Bromide Gas 6-Methyl-1,2,3,4-tetrahydronaphthalene is also used for the laboratory synthesis of dry hydrogen bromide gas . The reaction is facilitated by the moderated strength of the benzylic C-H bonds .
Safety And Hazards
Propriétés
IUPAC Name |
6-methyl-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-6-7-10-4-2-3-5-11(10)8-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDJLLPQYHHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168460 | |
| Record name | 6-Methyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
1680-51-9 | |
| Record name | NSC 66994 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYLTETRALIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyltetralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















